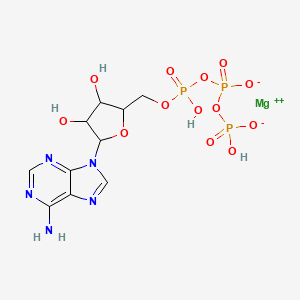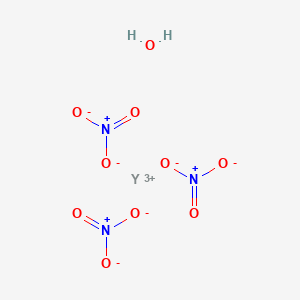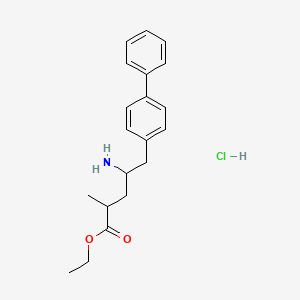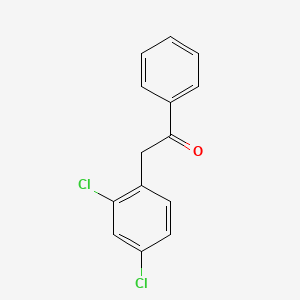![molecular formula C11H13ClN2 B13387567 4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of benzonitrile, featuring a pyrrolidine ring attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the green synthesis methods involves using ionic liquids as co-solvents and catalysts, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time. The use of recyclable ionic liquids can make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced coatings and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity by contributing to the stereochemistry and three-dimensional structure of the molecule. This allows it to interact more effectively with enantioselective proteins and other biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: A derivative with similar structural features but different biological activity.
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties.
Uniqueness
4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride is unique due to its specific combination of a benzonitrile core and a pyrrolidine ring, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
4-pyrrolidin-2-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H |
Clave InChI |
BYDYEWOFVBQCFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC=C(C=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)


![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)



![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)

